1,4-DI(Pyridin-4-YL)benzene

Description

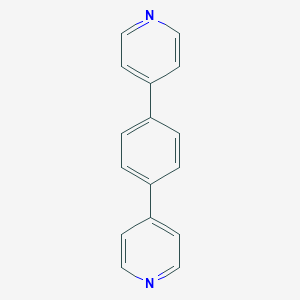

Structure

3D Structure

Properties

IUPAC Name |

4-(4-pyridin-4-ylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWKLXRVKVOYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90413261 | |

| Record name | 4,4'-(1,4-Phenylene)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113682-56-7 | |

| Record name | 4,4'-(1,4-Phenylene)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 4,4'-(1,4-Phenylene)bispyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-(1,4-Phenylene)bispyridine, also known as 1,4-bis(4-pyridyl)benzene, is a versatile organic ligand extensively utilized in the fields of supramolecular chemistry, crystal engineering, and materials science. Its rigid, linear geometry and ditopic nitrogen donor sites make it an exceptional building block for the construction of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. This guide provides a comprehensive overview of the molecular structure of 4,4'-(1,4-Phenylene)bispyridine, including detailed structural parameters, experimental protocols for its synthesis and characterization, and a visualization of its role in the formation of coordination polymers.

Molecular Structure and Properties

4,4'-(1,4-Phenylene)bispyridine possesses a planar, conjugated structure consisting of a central benzene ring linked to two pyridine rings at the para positions. This arrangement results in a linear and rigid molecule with two terminal nitrogen atoms capable of coordinating to metal centers.

Structural Parameters

The structural parameters of 4,4'-(1,4-Phenylene)bispyridine have been determined through single-crystal X-ray diffraction studies, often in the form of its co-crystals or coordination complexes. The following table summarizes key bond lengths and angles, providing insight into the molecule's geometry.

| Parameter | Value (Å or °) | Description |

| Bond Lengths | ||

| C-C (phenyl ring) | ~1.39 | Average carbon-carbon bond length in the benzene ring. |

| C-C (pyridyl ring) | ~1.38 | Average carbon-carbon bond length in the pyridine rings. |

| C-N (pyridyl ring) | ~1.34 | Average carbon-nitrogen bond length in the pyridine rings. |

| C-C (inter-ring) | ~1.49 | Bond length between the phenyl and pyridyl rings. |

| Bond Angles | ||

| C-C-C (phenyl ring) | ~120 | Internal bond angle within the benzene ring. |

| C-C-C (pyridyl ring) | ~120 | Internal bond angle within the pyridine rings. |

| C-N-C (pyridyl ring) | ~117 | Bond angle around the nitrogen atom in the pyridine rings. |

| C-C-C (inter-ring) | ~121 | Angle at the linkage point between the rings. |

| Dihedral Angle | ||

| Phenyl-Pyridyl | Varies | The dihedral angle between the planes of the phenyl and pyridyl rings can vary depending on the crystal packing environment, but the molecule tends towards planarity. |

Note: The values presented are averaged from various crystallographic studies of compounds containing the 4,4'-(1,4-Phenylene)bispyridine moiety. Exact values may differ slightly depending on the specific crystalline environment.

Experimental Protocols

The synthesis and characterization of 4,4'-(1,4-Phenylene)bispyridine are crucial for its application in materials science. The following protocols outline standard procedures.

Synthesis via Suzuki Coupling

A common and effective method for the synthesis of 4,4'-(1,4-Phenylene)bispyridine is the palladium-catalyzed Suzuki coupling reaction.

Materials:

-

1,4-Dibromobenzene

-

4-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,4-dibromobenzene (1.0 eq), 4-pyridylboronic acid (2.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound, confirming the successful synthesis.

-

Single-Crystal X-ray Diffraction (SCXRD): This technique provides detailed information about the three-dimensional arrangement of atoms in the crystal, allowing for the precise determination of bond lengths, bond angles, and crystal packing.

-

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystallinity and phase purity of the bulk material.

Visualization of Experimental Workflow

The primary application of 4,4'-(1,4-Phenylene)bispyridine is as a linker in the formation of coordination polymers and metal-organic frameworks. The following diagram illustrates a typical experimental workflow for the synthesis of a coordination polymer using this ligand.

Caption: Experimental workflow for coordination polymer synthesis.

The molecular structure of 4,4'-(1,4-Phenylene)bispyridine can be visualized as follows:

Caption: Molecular structure of 4,4'-(1,4-Phenylene)bispyridine.

Conclusion

4,4'-(1,4-Phenylene)bispyridine stands as a cornerstone ligand in the development of advanced materials. Its well-defined molecular structure, characterized by rigidity and strategically positioned donor atoms, allows for the predictable assembly of complex supramolecular architectures. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the vast potential of this molecule in areas ranging from gas storage and separation to catalysis and sensing. The continued investigation into the properties and applications of materials derived from this fundamental building block promises to yield further innovations in materials science and beyond.

An In-Depth Technical Guide to the Synthesis and Characterization of the DPyBz Ligand

Introduction

The ligand 3,5-di(pyridin-2-yl)benzoic acid, herein referred to as DPyBz, is a versatile organic molecule that has garnered interest within the research and drug development communities. Its structure, featuring a central benzoic acid core flanked by two pyridyl rings, provides multiple coordination sites, making it an attractive candidate for the development of metal-organic frameworks (MOFs), catalysts, and novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and characterization of the DPyBz ligand, tailored for researchers, scientists, and professionals in drug development.

Synthesis of 3,5-di(pyridin-2-yl)benzoic Acid (DPyBz)

The synthesis of DPyBz is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a robust and efficient route to forming the carbon-carbon bonds between the central phenyl ring and the two pyridyl moieties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of DPyBz from 3,5-dibromobenzoic acid and 2-pyridylboronic acid.

Materials:

-

3,5-Dibromobenzoic acid

-

2-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Toluene

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,5-dibromobenzoic acid (1.0 equivalent), 2-pyridylboronic acid (2.2 equivalents), and potassium carbonate (3.0 equivalents).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

-

Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water to the flask. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to create an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the 1,4-dioxane under reduced pressure. Add water to the residue and acidify with 2M HCl to a pH of approximately 4-5.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to obtain pure 3,5-di(pyridin-2-yl)benzoic acid.

Synthesis Workflow

Caption: Suzuki-Miyaura synthesis of DPyBz ligand.

Characterization of DPyBz

Thorough characterization is essential to confirm the identity and purity of the synthesized DPyBz ligand. Standard analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the DPyBz ligand.

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the protons on the central benzoic acid ring and the two pyridyl rings.

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will show signals corresponding to the different carbon environments within the molecule, including the carboxyl carbon and the carbons of the aromatic rings.

| Technique | Parameter | Expected Data |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic protons. |

| ¹³C NMR | Chemical Shift (δ) | Signals for aromatic and carboxyl carbons. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the DPyBz ligand and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

| Technique | Parameter | Expected Value for C₁₇H₁₂N₂O₂ |

| Mass Spec. | [M+H]⁺ (m/z) | 277.0977 |

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, which should be in close agreement with the theoretical values calculated from the molecular formula.[1]

| Element | Theoretical % |

| Carbon (C) | 73.90 |

| Hydrogen (H) | 4.38 |

| Nitrogen (N) | 10.14 |

Characterization Workflow

Caption: Characterization workflow for DPyBz ligand.

Potential Biological Applications

While specific signaling pathways involving the DPyBz ligand are not extensively documented in publicly available literature, its structural motifs suggest potential applications in drug development. Pyridine and benzoic acid derivatives are known to exhibit a wide range of biological activities. The DPyBz ligand could serve as a scaffold for the design of enzyme inhibitors or receptor modulators. Further research is required to elucidate its specific biological targets and mechanisms of action.

Logical Relationship of Drug Discovery

Caption: DPyBz in a drug discovery workflow.

This technical guide provides a foundational understanding of the synthesis and characterization of the DPyBz ligand. The detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, along with the expected characterization data, offers a practical resource for researchers. While its specific biological role is yet to be fully explored, the structural features of DPyBz make it a promising candidate for further investigation in the field of drug discovery and materials science.

References

Solubility of 1,4-Di(pyridin-4-yl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Di(pyridin-4-yl)benzene is a rigid, linear organic compound widely utilized as a linker in the synthesis of Metal-Organic Frameworks (MOFs). Its solubility is a critical parameter for the synthesis, purification, and application of these materials. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in common solvents, details experimental protocols for solubility determination, and presents logical workflows for assessing solubility. Due to a lack of extensive quantitative solubility data in publicly available literature, this guide emphasizes qualitative solubility and the methodologies for its empirical determination.

Introduction

This compound, also known as 4,4'-(1,4-Phenylene)bispyridine, is a crystalline solid that serves as a fundamental building block in supramolecular chemistry and materials science.[1][2] Its rigid structure, featuring two terminal pyridine rings linked by a central benzene ring, makes it an ideal candidate for constructing porous coordination polymers and MOFs.[2] The solubility of this linker in various solvents is a crucial factor that influences the choice of reaction conditions, crystallization processes, and the ultimate properties of the resulting materials. Understanding and predicting its solubility is therefore of significant practical importance for researchers in these fields.

Qualitative Solubility of this compound

While precise quantitative solubility data for this compound is not extensively documented in scientific literature, qualitative information can be inferred from its chemical structure and from procedures reported for its synthesis and use.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses both aromatic (nonpolar) and pyridyl (polar) functionalities, suggesting a nuanced solubility profile.

Based on its use in synthesis, particularly for MOFs, this compound is known to be soluble in polar aprotic solvents.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are commonly used in the synthesis of MOFs involving this compound, indicating their ability to dissolve this linker. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Synthesis procedures have reported the use of dichloromethane for extraction, suggesting at least moderate solubility.[1] |

| Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | The presence of the benzene ring suggests some affinity, though the polar pyridine groups may limit solubility. |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The pyridine nitrogen atoms can act as hydrogen bond acceptors, but the large nonpolar aromatic core likely limits solubility in highly polar protic solvents. Synthesis procedures show precipitation from aqueous solutions.[1] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | The significant polarity from the pyridine rings makes solubility in nonpolar aliphatic solvents highly unlikely. |

Experimental Protocols for Solubility Determination

Given the absence of comprehensive quantitative data, experimental determination of the solubility of this compound is often necessary. The following are standard methodologies that can be employed.

Gravimetric Method (Shake-Flask)

The shake-flask method is a conventional and reliable technique for determining equilibrium solubility.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

-

Phase Separation:

-

Allow the suspension to settle, or centrifuge the mixture to separate the undissolved solid from the saturated solution.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Evaporate the solvent from the withdrawn sample under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

The solubility can then be calculated in terms of mass per volume (e.g., g/L or mg/mL).

-

Spectroscopic Method

For compounds with a chromophore, UV-Vis spectroscopy can be a rapid method for determining solubility.

Protocol:

-

Preparation of a Standard Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1).

-

-

Measurement and Calculation:

-

Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

Visualizations

Logical Relationship in Solubility Prediction

The following diagram illustrates the "like dissolves like" principle, a key concept in predicting the solubility of organic compounds like this compound.

Caption: "Like Dissolves Like" Principle

Experimental Workflow for Solubility Determination

The diagram below outlines a general workflow for the experimental determination of solubility using the gravimetric or spectroscopic method.

Caption: Workflow for Experimental Solubility Determination

Conclusion

The solubility of this compound is a critical consideration for its application in the synthesis of advanced materials. While quantitative data remains sparse, an understanding of its qualitative solubility behavior can be guided by its chemical structure and observations from synthetic procedures. For applications requiring precise solubility values, direct experimental determination is essential. The gravimetric and spectroscopic methods detailed in this guide provide robust and reliable means for quantifying the solubility of this important organic linker.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,4-Di(pyridin-4-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-di(pyridin-4-yl)benzene. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development in the accurate identification and characterization of this compound.

Spectroscopic Data

The NMR spectra of this compound exhibit distinct signals corresponding to the unique chemical environments of the protons and carbons within its molecular structure. Due to the molecule's symmetry, a simplified set of signals is observed.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) at 24.2°C displays three distinct signals in the aromatic region.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~8.72 | Doublet (d) | 4H | H-2', H-6', H-2'', H-6'' |

| 2 | ~7.82 | Singlet (s) | 4H | H-2, H-3, H-5, H-6 |

| 3 | ~7.56 | Doublet (d) | 4H | H-3', H-5', H-3'', H-5'' |

Note: Chemical shifts are estimated from the provided spectrum and may vary slightly depending on experimental conditions.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ reveals five distinct signals, consistent with the molecule's symmetrical structure.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~150.3 | C-4', C-4'' |

| 2 | ~146.9 | C-2', C-6', C-2'', C-6'' |

| 3 | ~138.0 | C-1, C-4 |

| 4 | ~127.5 | C-2, C-3, C-5, C-6 |

| 5 | ~121.7 | C-3', C-5', C-3'', H-5'' |

Note: Chemical shifts are estimated and assignment is based on typical values for similar aromatic and heteroaromatic compounds.

Experimental Protocols

While a specific detailed experimental protocol for the acquisition of the presented spectra is not fully available, a general procedure for obtaining high-quality NMR data for solid organic compounds like this compound is outlined below.

Sample Preparation

-

Compound Purification: Ensure the this compound sample is of high purity. Purification can be achieved through techniques such as column chromatography.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified solid for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to minimize interfering residual solvent signals.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra of small organic molecules on a modern NMR spectrometer.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 24.2°C (or ambient probe temperature)

-

Number of Scans: 16 to 64, depending on sample concentration

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: Calibrated 90° pulse

-

Spectral Width: 0-10 ppm

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 24.2°C (or ambient probe temperature)

-

Decoupling: Proton broadband decoupling

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

Pulse Width: Calibrated 90° pulse

-

Spectral Width: 0-160 ppm

Visualization of NMR Signal Assignments

The following diagram illustrates the chemical structure of this compound with the assigned proton and carbon signals.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of 1,4-bis(4-pyridyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-bis(4-pyridyl)benzene, also known as 1,4-di(4-pyridyl)benzene, is a rigid, linear bidentate organic ligand. Its unique structure, featuring a central benzene ring flanked by two pyridine rings, makes it a crucial building block in the fields of supramolecular chemistry, crystal engineering, and materials science. It is particularly prominent in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where it acts as a linker to create porous materials with applications in gas storage, separation, and catalysis.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure of 1,4-bis(4-pyridyl)benzene. These techniques yield a unique "fingerprint" of the molecule's vibrational modes, offering insights into its bonding, symmetry, and conformational properties. This technical guide provides a comprehensive overview of the FT-IR and Raman spectroscopy of 1,4-bis(4-pyridyl)benzene, including expected vibrational modes, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Molecular Structure and Vibrational Modes

The 1,4-bis(4-pyridyl)benzene molecule consists of a central para-substituted benzene ring and two terminal pyridine rings. The key vibrational modes can be attributed to the stretching and bending of the C-H, C-C, and C-N bonds within these aromatic systems, as well as the vibrations of the entire molecular skeleton.

Due to the limited availability of a complete, experimentally assigned public dataset for 1,4-bis(4-pyridyl)benzene, the following table summarizes the expected vibrational modes and their approximate frequency ranges based on the known characteristic vibrations of para-disubstituted benzenes and 4-substituted pyridines.

Data Presentation: Vibrational Mode Assignments

| Vibrational Mode | Approximate FT-IR Frequency (cm⁻¹) | Approximate Raman Frequency (cm⁻¹) | Description of Vibrational Motion |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Stretching of the C-H bonds on the benzene and pyridine rings. |

| Pyridine Ring Stretch (C=C, C=N) | 1610 - 1590 | 1610 - 1590 | In-plane stretching of the C=C and C=N bonds within the pyridine rings. |

| Benzene Ring Stretch (C=C) | 1600 - 1580 | 1600 - 1580 | In-plane stretching of the C=C bonds within the central benzene ring. |

| Pyridine Ring Stretch | 1500 - 1470 | 1500 - 1470 | In-plane stretching of the pyridine ring. |

| Benzene Ring Stretch | 1490 - 1450 | 1490 - 1450 | In-plane stretching of the benzene ring. |

| C-H in-plane bend | 1300 - 1000 | 1300 - 1000 | In-plane bending of the C-H bonds on both ring systems. |

| Ring Breathing (Pyridine) | ~1000 | ~1000 | Symmetric in-plane expansion and contraction of the pyridine rings. |

| Ring Breathing (Benzene) | ~1000 | ~1000 | Symmetric in-plane expansion and contraction of the benzene ring. |

| C-H out-of-plane bend | 900 - 675 | 900 - 675 | Out-of-plane bending of the C-H bonds. |

| Ring Puckering/Deformation | Below 600 | Below 600 | Out-of-plane bending and torsional modes of the aromatic rings. |

Note: The exact frequencies can vary based on the physical state of the sample (solid, solution), intermolecular interactions, and the instrumentation used.

Experimental Protocols

The following are representative experimental protocols for obtaining FT-IR and Raman spectra of solid 1,4-bis(4-pyridyl)benzene.

FT-IR Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount (1-2 mg) of 1,4-bis(4-pyridyl)benzene and approximately 200 mg of spectroscopic grade potassium bromide (KBr).

-

Grind the 1,4-bis(4-pyridyl)benzene to a fine powder using an agate mortar and pestle.

-

Add the KBr to the mortar and briefly grind to mix. Then, grind the mixture vigorously for several minutes to ensure a homogeneous dispersion of the sample in the KBr.

-

Transfer the powdered mixture to a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

2. Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Raman Spectroscopy

1. Sample Preparation:

-

Place a small amount of the crystalline or powdered 1,4-bis(4-pyridyl)benzene into a glass capillary tube or onto a microscope slide.

-

Alternatively, the sample can be analyzed directly in a glass vial.

2. Data Acquisition:

-

Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer.

-

Excitation Source: A solid-state laser (e.g., 532 nm, 785 nm) or a gas laser (e.g., Ar⁺ ion laser at 488 nm or 514.5 nm). For FT-Raman, a Nd:YAG laser at 1064 nm is commonly used to minimize fluorescence.

-

Laser Power: The laser power at the sample should be optimized to obtain a good signal without causing sample degradation (typically in the range of 5-50 mW).

-

Spectral Range: 3500 - 100 cm⁻¹.

-

Resolution: 2-4 cm⁻¹.

-

Acquisition Time and Accumulations: The exposure time and number of accumulations should be adjusted to achieve an adequate signal-to-noise ratio.

Mandatory Visualization

Experimental Workflow for Vibrational Spectroscopy

Caption: A flowchart illustrating the general experimental workflow for FT-IR and Raman spectroscopic analysis.

Conclusion

An In-depth Technical Guide to the Photophysical Properties of Pyridyl-Substituted Benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pyridyl-Substituted Benzene Derivatives

Pyridyl-substituted benzene compounds are a class of organic molecules that have garnered significant interest in various scientific fields, including materials science, coordination chemistry, and drug development. Their rigid structure, coupled with the coordinating ability of the pyridine nitrogen atoms, makes them excellent building blocks for metal-organic frameworks (MOFs), supramolecular assemblies, and functional materials. The photophysical properties of these molecules, governed by their electronic structure, are of particular importance for applications in sensing, optoelectronics, and photodynamic therapy. The specific substitution pattern of the pyridyl groups on the central benzene ring significantly influences their absorption and emission characteristics.

Photophysical Properties of DPyBz Isomers and Analogues

Comprehensive experimental data on the UV-Vis absorption and fluorescence properties of 1,4-di(pyridin-2-yl)benzene in solution is scarce in the published literature. However, data for its isomer, 1,4-di(4-pyridyl)benzene, and a vinylogous analogue, 1,4-bis(β-pyridyl-2-vinyl)benzene (P2VB), provide valuable insights into the photophysics of this class of compounds.

1,4-di(4-pyridyl)benzene

While primarily utilized as a ligand in the construction of metal-organic frameworks, some basic physical properties of 1,4-di(4-pyridyl)benzene have been reported. Its photophysical data in solution, however, is not extensively documented.

Table 1: Physical Properties of 1,4-di(4-pyridyl)benzene

| Property | Value | Reference |

| Molecular Weight | 232.29 g/mol | [1] |

| Melting Point | 193 °C | [1] |

| Appearance | White powder/crystal | [1] |

1,4-bis(β-pyridyl-2-vinyl)benzene (P2VB)

P2VB is a larger analogue of DPyBz where vinyl groups link the pyridyl and benzene rings, extending the conjugated π-system. This extension is expected to shift the absorption and emission spectra to longer wavelengths. P2VB has been investigated as a blue laser dye.

Table 2: Photophysical Properties of 1,4-bis(β-pyridyl-2-vinyl)benzene (P2VB) in Dimethyl-sulphoxide (DMSO)

| Parameter | Value |

| Absorption Maximum (λabs) | Not explicitly stated |

| Lasing Range | 390–440 nm |

| Lasing Maximum (λmax) | 416 nm |

| Fluorescence Quantum Yield (ΦF) | Not explicitly stated |

| Fluorescence Lifetime (τF) | Not explicitly stated |

Experimental Protocols

The following sections detail the standard methodologies for determining the UV-Vis absorption and fluorescence properties of organic compounds like DPyBz and its analogues.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λabs) and the molar extinction coefficients (ε) of the compound.

Materials:

-

High-purity sample of the compound

-

Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile, DMSO)

-

Quartz cuvettes with a 1 cm path length

-

Double-beam UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10-3 M).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10-6 M to 1 x 10-5 M.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders and run a baseline correction.

-

Sample Measurement: Replace the blank in the sample holder with a cuvette containing one of the diluted sample solutions. Record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λabs). Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length, calculate the molar extinction coefficient (ε) at each λabs.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τF).

Materials:

-

High-purity sample of the compound

-

Spectroscopic grade solvent

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol)

-

Quartz fluorescence cuvettes (four-sided polished)

-

Fluorometer

Procedure for Emission and Excitation Spectra:

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrument Setup: Turn on the fluorometer and allow the excitation source to stabilize.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise a reasonable estimate) and scan the excitation monochromator over a range of wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator to obtain the fluorescence emission spectrum.

Procedure for Relative Fluorescence Quantum Yield (ΦF) Determination:

-

Standard and Sample Preparation: Prepare solutions of the standard and the sample with absorbance values below 0.1 at the same excitation wavelength.

-

Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where ΦF,std is the quantum yield of the standard, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Procedure for Fluorescence Lifetime (τF) Measurement:

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used.

-

Measurement: The sample is excited with a pulsed light source (e.g., a picosecond laser diode). The time delay between the excitation pulse and the detection of the emitted photons is measured repeatedly.

-

Data Analysis: A histogram of the arrival times of the photons is generated, which represents the fluorescence decay curve. This curve is then fitted to an exponential function to determine the fluorescence lifetime (τF).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the photophysical properties of a novel compound.

Caption: General workflow for photophysical characterization.

Jablonski Diagram

The Jablonski diagram is a fundamental tool for visualizing the electronic and vibrational transitions that occur during absorption and fluorescence.

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

Conclusion

While 1,4-di(pyridin-2-yl)benzene remains a molecule of interest for its potential applications in coordination chemistry and materials science, its fundamental photophysical properties in solution are not well-documented in the accessible scientific literature. The data provided for its isomer and a vinylogous analogue offer a glimpse into the expected spectroscopic behavior of such pyridyl-benzene systems. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and professionals seeking to characterize the photophysical properties of DPyBz or other novel compounds. Further research is warranted to fully elucidate the absorption and emission characteristics of 1,4-di(pyridin-2-yl)benzene and unlock its full potential in photophysics-driven applications.

References

Thermal Stability and Decomposition of 1,4-Di(pyridin-4-yl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Di(pyridin-4-yl)benzene is a versatile organic ligand extensively used in the construction of metal-organic frameworks (MOFs) and supramolecular assemblies. Its thermal stability is a critical parameter that dictates the operational limits of these materials in applications such as gas storage, catalysis, and drug delivery. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its anticipated thermal stability and a proposed decomposition pathway. Due to the limited availability of specific experimental data for the pure compound in public literature, this guide synthesizes information from related aromatic and heterocyclic compounds to provide a robust predictive framework. Furthermore, it offers detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to enable researchers to determine the precise thermal characteristics of this compound.

Introduction

This compound, a biphenyl derivative featuring terminal pyridine rings, is a rigid and linear organic molecule. This structural rigidity and the presence of nitrogen-containing heterocycles contribute to its notable thermal and chemical stability, making it an attractive building block in materials science. Understanding its behavior at elevated temperatures is paramount for the rational design and application of materials incorporating this ligand. This guide aims to bridge the current knowledge gap by providing a detailed analysis of its expected thermal properties and the methodologies to verify them experimentally.

Predicted Thermal Stability

-

Polyphenylenes: Polymers based on linked benzene rings, are known for their exceptional thermal stability due to the high bond dissociation energies of the aromatic C-C and C-H bonds. They generally exhibit high decomposition temperatures.

-

Pyridine and its Derivatives: Pyridine is a thermally stable aromatic heterocycle. Its decomposition typically initiates at high temperatures, often above 700°C, and proceeds through radical pathways. The introduction of functional groups can influence its stability.

Based on these considerations, this compound is expected to be a thermally robust molecule with a high decomposition temperature, likely exceeding 300°C in an inert atmosphere.

Quantitative Data from Related Compounds

To provide a comparative context for the expected thermal stability of this compound, the following table summarizes the thermal decomposition data for structurally related compounds.

| Compound | Decomposition Onset (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Atmosphere | Reference |

| Poly(p-phenylene) | ~500 | >550 | Inert | General Literature |

| Pyridine | >700 | - | Inert | [1] |

| 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine | 217 | - | - | [2][3] |

| Phenethyl nicotinate | 81.7 - 255.6 | 237.5 | Air | [4] |

| (E)-hex-4-en-1-yl nicotinate | 92.6 - 276.3 | 250.8 | Air | [4] |

| Octyl nicotinate | 98.6 - 304.4 | 280.7 | Air | [4] |

Note: This data is for comparative purposes only and the thermal stability of this compound should be determined experimentally.

Experimental Protocols

To accurately determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature, weight loss profile, and residual mass of this compound.

Apparatus:

-

Thermogravimetric Analyzer

-

High-precision microbalance

-

Sample pans (e.g., alumina, platinum)

-

Inert gas supply (e.g., Nitrogen, Argon)

-

Oxidative gas supply (e.g., Air)

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder. Accurately weigh 5-10 mg of the sample into a tared TGA sample pan.

-

Instrument Setup: Place the sample pan onto the TGA's microbalance. Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a constant flow rate (typically 20-100 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset of decomposition (Tonset), typically the temperature at which a 5% weight loss is observed.

-

Determine the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG curve).

-

Determine the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to determine the associated enthalpy changes.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (e.g., aluminum, hermetically sealed)

-

Crimper for sealing pans

-

Inert gas supply (e.g., Nitrogen, Argon)

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan. If the sample is volatile or may sublime, use a hermetically sealed pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas at a constant flow rate.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature below any expected transitions.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) over the desired temperature range. A heat-cool-heat cycle is often employed to erase the thermal history of the sample.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization).

-

Determine the onset temperature, peak temperature, and enthalpy of any observed transitions by integrating the peak area.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of this compound and elucidate its decomposition pathway.

Apparatus:

-

Pyrolyzer

-

Gas Chromatograph (GC)

-

Mass Spectrometer (MS)

-

Data acquisition and analysis software with a mass spectral library

Procedure:

-

Sample Preparation: Place a small amount (typically in the microgram range) of the this compound sample into a pyrolysis sample tube or cup.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

-

GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared with a library of known compounds for identification.

-

Data Analysis: Analyze the chromatogram to determine the relative abundance of the decomposition products. Use the identified fragments to propose a plausible decomposition mechanism.

Mandatory Visualizations

Caption: Workflow for the comprehensive thermal analysis of this compound.

Caption: A proposed radical-based thermal decomposition pathway for this compound.

Proposed Decomposition Pathway

The thermal decomposition of this compound is likely to proceed via a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds at elevated temperatures.

-

Initiation: The initial step is proposed to be the scission of either the C-C bond between the benzene and pyridine rings or the C-N bonds within the pyridine rings, although the former is more probable due to lower bond dissociation energy compared to aromatic C-N bonds. This would generate pyridyl and phenyl or biphenyl radicals.

-

Propagation: These highly reactive radicals can then undergo a series of reactions, including:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of stable molecules like pyridine, benzene, and biphenyl.

-

Ring Opening: Pyridyl radicals can undergo ring-opening to form various smaller, unsaturated nitrogen-containing fragments.[5]

-

Fragmentation: Further fragmentation of the initial radicals can lead to the formation of smaller volatile molecules such as hydrogen cyanide (HCN) and acetylene.

-

-

Termination: The reaction terminates through the combination of radicals, leading to the formation of higher molecular weight, polymeric, and eventually carbonaceous char residue.

The exact product distribution will depend on the specific decomposition conditions, such as temperature, heating rate, and the surrounding atmosphere.

Conclusion

This compound is anticipated to be a thermally stable molecule, a critical attribute for its use in high-performance materials. While specific experimental data on the pure compound is lacking, this guide provides a comprehensive framework for its thermal analysis. By following the detailed experimental protocols for TGA, DSC, and Py-GC-MS, researchers can accurately determine its thermal stability, identify phase transitions, and elucidate its decomposition pathway. The provided predictive insights and methodologies will aid in the rational design and application of materials based on this important organic ligand.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Theoretical and Computational Deep Dive into the Electronic Structure of Dipyridophenazine (DPyBz)

A Technical Guide for Researchers in Molecular Chemistry and Drug Development

Introduction

Dipyridophenazine (DPyBz), systematically known as dipyrido[3,2-a:2',3'-c]phenazine, is a heterocyclic aromatic molecule that has garnered significant attention in the scientific community. Its unique photophysical properties, particularly when complexed with transition metals like ruthenium, have made it a cornerstone in the development of molecular "light switches" for DNA detection and other biological applications.[1][2] This technical guide provides an in-depth analysis of the electronic structure of DPyBz, leveraging both theoretical and computational methodologies. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important molecule.

Core Electronic Properties of Dipyridophenazine

The electronic behavior of DPyBz is governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic transitions, reactivity, and photophysical characteristics.

Quantitative Electronic Data

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying the electronic properties of DPyBz. The following table summarizes key calculated electronic structure data for the standalone dipyridophenazine molecule.

| Parameter | Value | Computational Method | Reference |

| HOMO Energy | -6.2967 eV | B3LYP/6-311G++(d,p) | [3] |

| LUMO Energy | -1.8096 eV | B3LYP/6-311G++(d,p) | [3] |

| HOMO-LUMO Gap | 4.4871 eV | B3LYP/6-311G++(d,p) | [3] |

Experimental Spectroscopic Data

Experimental measurements of the absorption and emission spectra of dipyridophenazine provide real-world validation of its electronic properties. The table below presents key experimental spectroscopic data.

| Spectral Property | Wavelength (nm) | Solvent/Conditions | Reference |

| Absorption (λ_max) | ~390 nm | THF solution, 298 K | [4] |

| Emission (λ_em) | Not explicitly stated for standalone DPyBz | - |

Methodologies for Studying Dipyridophenazine's Electronic Structure

A combination of experimental and computational techniques is employed to elucidate the electronic structure of DPyBz. This section details the typical protocols for both approaches.

Experimental Protocol: Synthesis of Dipyridophenazine

The synthesis of dipyridophenazine is a well-established procedure.[5] A general protocol is as follows:

-

Synthesis of 1,10-phenanthroline-5,6-dione: 1,10-phenanthroline is dissolved in sulfuric acid. Potassium bromate is added in portions, and the mixture is stirred. The mixture is then neutralized, and the product is extracted with chloroform.

-

Condensation Reaction: The synthesized 1,10-phenanthroline-5,6-dione is dissolved in ethanol at an elevated temperature. o-phenylenediamine is added, and the mixture is refluxed.

-

Isolation: Upon cooling, the dipyridophenazine product precipitates and can be isolated by filtration, washed with methanol, and dried under vacuum.

Computational Protocol: DFT and TD-DFT Calculations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for investigating the electronic structure and excited-state properties of molecules like DPyBz.[6] A typical workflow for these calculations is outlined below.

Caption: A typical workflow for DFT and TD-DFT calculations of DPyBz.

The "Light-Switch" Effect: A Key Application

A significant area of research involving DPyBz is its application in metal complexes, particularly with Ruthenium(II), that act as "molecular light switches" for DNA.[1][7][8] These complexes exhibit strong luminescence when intercalated into the DNA double helix, a phenomenon that is quenched in aqueous solution. This on/off switching of luminescence provides a powerful tool for DNA detection.

The mechanism of this "light-switch" effect is a fascinating example of how the electronic structure of DPyBz is modulated by its environment.

Caption: The "light-switch" mechanism of a Ru(II)-DPyBz complex with DNA.

Conclusion

The electronic structure of dipyridophenazine is a rich and multifaceted area of study with significant implications for the development of advanced molecular probes and potential therapeutic agents. The interplay between its theoretical and experimentally determined properties, particularly the behavior of its frontier molecular orbitals, provides a robust platform for the rational design of novel functional molecules. The computational protocols and the understanding of key mechanisms like the "light-switch" effect, as detailed in this guide, serve as a valuable resource for researchers aiming to harness the unique capabilities of DPyBz.

References

- 1. Recent Developments in the Interactions of Classic Intercalated Ruthenium Compounds: [Ru(bpy)2dppz]2+ and [Ru(phen)2dppz]2+ with a DNA Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. irjweb.com [irjweb.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ruthenium(ii) complexes with dppz: from molecular photoswitch to biological applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure of 1,4-Di(pyridin-4-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 1,4-Di(pyridin-4-yl)benzene

The synthesis of this compound is typically achieved through a Suzuki coupling reaction. This method involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Experimental Protocol: Suzuki Coupling Reaction

A common synthetic route involves the reaction of 4-pyridylboronic acid or its ester with 1,4-dihalobenzene in the presence of a palladium catalyst and a base.

-

Materials:

-

4-Pyridylboronic acid or 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

-

1,4-Dibromobenzene or 1,4-diiodobenzene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃))

-

Solvent (e.g., a mixture of Toluene and Water, or Dimethylformamide (DMF))

-

-

Procedure:

-

To a reaction vessel, add the 4-pyridylboronic acid derivative, 1,4-dihalobenzene, and the base.

-

The vessel is then purged with an inert gas (e.g., argon or nitrogen).

-

The solvent is added, and the mixture is degassed.

-

The palladium catalyst is added, and the reaction mixture is heated under an inert atmosphere for several hours.

-

Upon completion, the reaction is cooled to room temperature.

-

The product is extracted using an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

-

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound via Suzuki coupling.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound. This technique allows for the precise determination of bond lengths, bond angles, and the overall molecular packing in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

High-quality single crystals are essential for X-ray diffraction analysis. Common methods for growing single crystals of organic compounds like this compound include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility and promotes crystal growth.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open container within a larger sealed container that contains a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

-

-

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is recorded on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

The structural model is then refined by least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Diagram of Crystallization and Structure Determination Workflow

Caption: Workflow for single-crystal growth and X-ray structure determination.

Crystal Structure Data

As of the latest review, the crystallographic data for the isolated, unsolvated this compound molecule is not publicly available in the Cambridge Crystallographic Data Centre (CCDC). However, the molecule's structure has been extensively characterized in the context of co-crystals and metal-organic frameworks (MOFs), where it acts as a linear and rigid linker.

The planarity of the molecule can be influenced by its environment. In many coordination polymers, the pyridyl rings are twisted with respect to the central benzene ring. The dihedral angle between the pyridyl and benzene rings is a key structural parameter.

For illustrative purposes, the table below presents a template for the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.

Table 1: Representative Crystallographic Data Template

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂N₂ |

| Formula Weight | 232.28 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coeff. (mm⁻¹) | To be determined |

| Temperature (K) | Typically 100 K |

| R-factor | To be determined |

Role in Drug Development and Materials Science

While direct applications of this compound in signaling pathways are not well-documented, its importance in materials science, particularly in the development of Metal-Organic Frameworks (MOFs), has implications for drug delivery. MOFs are porous materials with high surface areas that can be used to encapsulate and deliver therapeutic agents.

The rigid and linear nature of this compound makes it an excellent building block (linker) for constructing robust MOF architectures. The nitrogen atoms on the pyridyl rings serve as coordination sites for metal ions, forming extended, porous networks. The properties of the resulting MOF, such as pore size and functionality, can be tuned by modifying the linker, which in turn can influence the loading and release kinetics of encapsulated drugs.

Logical Relationship Diagram: Role in MOF-based Drug Delivery

Caption: Logical relationship of this compound in MOF-based drug delivery.

An In-depth Technical Guide to 1,4-bis(4-pyridyl)benzene: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1,4-bis(4-pyridyl)benzene, a key building block in supramolecular chemistry and materials science. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, physicochemical properties, and primary applications. While the initial discovery and first synthesis of this compound are not extensively documented in readily available literature, this guide focuses on the prevalent and modern synthetic methodologies.

Introduction

1,4-bis(4-pyridyl)benzene, also known as 4,4'-(1,4-phenylene)bispyridine, is a rigid, linear organic ligand. Its structure, featuring a central benzene ring flanked by two pyridine rings, makes it an ideal component for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies.[1] The pyridyl nitrogen atoms provide excellent coordination sites for metal ions, enabling the formation of extended, porous structures with applications in gas storage, separation, and catalysis.[1] While its applications in drug development and signaling pathways are not widely reported, its derivatives and related polypyridyl compounds have been investigated for a range of biological activities, including antitumor and antimicrobial effects.[2][3]

Physicochemical Properties

1,4-bis(4-pyridyl)benzene is a white to light yellow crystalline powder. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₂ | [4] |

| Molecular Weight | 232.28 g/mol | [4] |

| Melting Point | 167-170 °C | [5] |

| Boiling Point | 417.4 ± 25.0 °C (Predicted) | [5] |

| pKa | 5.25 ± 0.10 (Predicted) | [5] |

| LogP | 3.81 (Predicted) | [5] |

Synthesis of 1,4-bis(4-pyridyl)benzene

The most common and efficient methods for the synthesis of 1,4-bis(4-pyridyl)benzene are palladium-catalyzed cross-coupling reactions, namely the Suzuki and Stille couplings. These methods offer high yields and good functional group tolerance.

Suzuki Coupling Reaction

The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds. In the context of 1,4-bis(4-pyridyl)benzene synthesis, it typically involves the reaction of a dihalo-benzene with a pyridine-boronic acid derivative or a diboronic acid derivative of benzene with a halopyridine.

A representative experimental protocol for the Suzuki coupling synthesis of 1,4-bis(4-pyridyl)benzene is as follows:[5]

Reactants and Reagents:

-

1,4-Dibromobenzene

-

4-Pyridylboronic acid pinacol ester

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

-

Base (e.g., Cesium carbonate - Cs₂CO₃, Potassium carbonate - K₂CO₃)

-

Solvent (e.g., a mixture of Toluene and Dimethylformamide (DMF), or Ethanol and Water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a degassed mixture of the chosen solvent, add 1,4-dibromobenzene (1.0 eq), 4-pyridylboronic acid pinacol ester (2.2-2.5 eq), and the base (2.0-3.0 eq per halide).

-

Purge the reaction mixture with an inert gas for 15-30 minutes.

-

Add the palladium catalyst (0.01-0.05 eq) to the mixture.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 130°C for 6 to 48 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid palladium catalyst is used, it can be filtered off.

-

The crude product is typically extracted with an organic solvent (e.g., CH₂Cl₂).

-

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

Purification of the crude product can be achieved by column chromatography on silica gel or by recrystallization to afford pure 1,4-bis(4-pyridyl)benzene. An alternative purification involves acid-base extraction where the product is precipitated from an acidic aqueous solution by the addition of a base.[5]

Yields: Reported yields for the Suzuki coupling synthesis of 1,4-bis(4-pyridyl)benzene are often high, ranging from 70% to over 90%.[5]

Suzuki Coupling Workflow for 1,4-bis(4-pyridyl)benzene Synthesis.

Stille Coupling Reaction

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. This method is also effective for the synthesis of 1,4-bis(4-pyridyl)benzene.

A general experimental protocol for the Stille coupling synthesis is outlined below:

Reactants and Reagents:

-

1,4-Dihalobenzene (e.g., 1,4-dibromobenzene or 1,4-diiodobenzene)

-

Organostannane reagent (e.g., 4-(tributylstannyl)pyridine)

-

Palladium(0) or Palladium(II) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Solvent (e.g., Toluene, DMF)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a reaction vessel, dissolve the 1,4-dihalobenzene and the organostannane reagent in the chosen solvent.

-

Degas the solution by bubbling an inert gas through it.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture under an inert atmosphere, typically at reflux, for several hours to days, monitoring the reaction's progress.

-

After completion, cool the reaction to room temperature.

-

The work-up procedure may involve filtration to remove the catalyst, followed by extraction with an organic solvent.

-

The organic phase is washed, dried, and concentrated.

-

Purification is generally performed by column chromatography on silica gel to isolate the pure product.

Note: Organotin compounds are toxic and should be handled with appropriate safety precautions.

Stille Coupling Workflow for 1,4-bis(4-pyridyl)benzene Synthesis.

Applications

The primary application of 1,4-bis(4-pyridyl)benzene is in the field of materials science, specifically as a rigid linear linker for the construction of Metal-Organic Frameworks (MOFs).[1] These porous materials have shown promise in various areas, including:

-

Gas Storage and Separation: The defined pore sizes and chemical functionalities of MOFs constructed with this linker allow for selective adsorption of gases like carbon dioxide.[1]

-

Isomer Separation: Certain MOFs and metallacycles incorporating 1,4-bis(4-pyridyl)benzene have demonstrated the ability to separate isomers of hydrocarbons.[1]

-

Catalysis: The ordered structure of these MOFs can provide well-defined active sites for catalytic reactions.

Biological Activity and Drug Development

Currently, there is a limited body of research on the specific biological activities of 1,4-bis(4-pyridyl)benzene in the context of drug development or its interaction with specific signaling pathways. However, the broader class of polypyridyl compounds, particularly their metal complexes, has been investigated for various therapeutic applications. For instance, ruthenium polypyridyl complexes have been studied as photosensitizers in photodynamic therapy for cancer.[6] Some polypyridyl complexes have also shown in vitro antitumor activity against various cancer cell lines.[2][3] It is plausible that 1,4-bis(4-pyridyl)benzene could serve as a scaffold for the development of new therapeutic agents, but further research is required to explore its potential in this area.

Conclusion

1,4-bis(4-pyridyl)benzene is a valuable and versatile building block in modern chemistry. Its synthesis is well-established through high-yielding palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings. The rigid and linear nature of this molecule, combined with its coordinating pyridyl groups, makes it an essential component in the rapidly growing field of metal-organic frameworks. While its direct applications in drug development are yet to be extensively explored, the broader class of polypyridyl compounds holds significant therapeutic potential, suggesting that 1,4-bis(4-pyridyl)benzene may yet find its place in the pharmaceutical sciences. This guide provides a solid foundation for researchers and scientists working with or interested in this important chemical compound.

References

- 1. ossila.com [ossila.com]

- 2. Synthesis, Characterization and Antitumor Activity of a Series of Polypyridyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and antitumor activity of a series of polypyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,4'-(1,4-Phenylene)dipyridine | C16H12N2 | CID 5250442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Di(4-pyridyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 1,4-Di(pyridin-4-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) utilizing the pillaring ligand 1,4-di(pyridin-4-yl)benzene. The protocols detailed herein are designed to be accessible to researchers with a foundational understanding of coordination chemistry and materials synthesis.

Introduction to this compound in MOF Synthesis

This compound is a rigid, linear N-donor ligand that is frequently employed as a "pillar" in the construction of three-dimensional (3D) pillared-layer MOFs. In this architectural approach, two-dimensional (2D) layers, typically formed by the coordination of metal ions with carboxylate-based ligands, are propped apart by these pillar ligands. This strategy allows for the systematic control of pore size and dimensionality of the resulting framework, which is crucial for applications such as gas storage, catalysis, and, notably, drug delivery. The pyridyl nitrogen atoms at each end of the ligand coordinate to metal centers in adjacent layers, creating a robust and porous 3D structure.

The choice of metal ion (e.g., Zn(II), Cu(II)) and the dicarboxylate linker (e.g., succinate, terephthalate) allows for fine-tuning of the MOF's properties, including its porosity, stability, and functionality. For drug delivery applications, biocompatible metals like zinc are often preferred.

Experimental Protocols

Solvothermal Synthesis of a Zinc-Succinate MOF Pillared by this compound

This protocol describes the synthesis of a 3D pillared-layer MOF, designated here as Zn-Succ-DPB, where 2D zinc succinate layers are pillared by this compound.

Materials:

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) |

| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | 297.49 | 89.2 | 0.3 |

| Succinic Acid | C₄H₆O₄ | 118.09 | 35.4 | 0.3 |

| This compound | C₁₆H₁₂N₂ | 232.28 | 69.7 | 0.3 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 24 mL | - |

Equipment:

| Equipment | Specification |

| Teflon-lined stainless-steel autoclave | 22 mL |

| Convection oven | Capable of maintaining 120 °C |

| Sonicator | |

| Centrifuge | |

| Filtration apparatus |

Procedure:

-

In a 22 mL Teflon-lined autoclave, combine zinc nitrate hexahydrate (89.2 mg, 0.3 mmol), succinic acid (35.4 mg, 0.3 mmol), and this compound (69.7 mg, 0.3 mmol).

-

Add 24 mL of N,N-dimethylformamide (DMF) to the autoclave.

-

Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Seal the autoclave and place it in a convection oven preheated to 120 °C.

-

Maintain the temperature for 72 hours.

-

After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours.

-

Collect the resulting colorless crystals by filtration.

-

Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent.

-

Dry the crystals under vacuum at 80 °C for 12 hours.

Drug Loading into Zn-Succ-DPB via Soaking

This protocol describes the loading of a model drug, such as 5-Fluorouracil (5-FU), into the synthesized MOF.

Materials and Equipment:

| Item | Specification |

| Activated Zn-Succ-DPB MOF | 50 mg |

| 5-Fluorouracil (5-FU) | 25 mg |

| Ethanol | 25 mL |

| Magnetic stirrer and stir bar | |

| Centrifuge | |

| UV-Vis Spectrophotometer |

Procedure:

-

Prepare a stock solution of 5-FU in ethanol (1 mg/mL).

-

Activate the synthesized Zn-Succ-DPB MOF by heating at 150 °C under vacuum for 12 hours to remove any guest solvent molecules from the pores.

-

Immerse 50 mg of the activated MOF in 25 mL of the 5-FU solution.

-

Stir the suspension at room temperature for 48 hours in a sealed container to prevent solvent evaporation.

-

After 48 hours, centrifuge the mixture to separate the drug-loaded MOF.

-

Carefully collect the supernatant.

-

Wash the drug-loaded MOF with a small amount of fresh ethanol to remove surface-adsorbed drug.

-

Dry the 5-FU loaded MOF under vacuum at room temperature.